4-Bromo-5-chloro-1-methylpyridin-2(1H)-one

Description

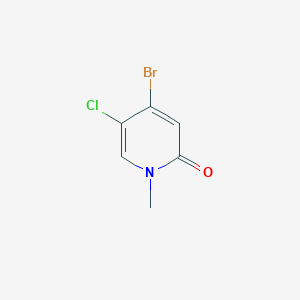

4-Bromo-5-chloro-1-methylpyridin-2(1H)-one is a halogenated pyridinone derivative characterized by a ketone group at the 2-position, a methyl group at the 1-position, and bromo and chloro substituents at the 4- and 5-positions, respectively. The bromine and chlorine substituents contribute to its electronic profile, influencing reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

4-bromo-5-chloro-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-9-3-5(8)4(7)2-6(9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJVYPVTXUOJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Sequence Optimization

One-Pot Sequential Halogenation

Methodology Overview

Inspired by the one-pot synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, this strategy avoids intermediate isolation, enhancing overall efficiency. The pyridinone substrate undergoes sequential bromination and chlorination in a single reactor, with in situ quenching of reactive intermediates.

Reaction Conditions

-

Solvent: Dichloromethane (DCM) accommodates both halogenation steps without phase separation.

-

Catalyst: Aluminum chloride (AlCl₃) promotes electrophilic substitution, though its hygroscopic nature necessitates anhydrous conditions.

-

Temperature Gradient: Initial bromination at 0–5°C followed by gradual warming to 25°C for chlorination ensures stepwise control.

Yield Considerations

Benchmark studies on analogous systems report a 68% overall yield for one-pot halogenation, compared to 75% for stepwise lithiation. The trade-off between efficiency and purity must be evaluated based on application requirements.

Direct Bromo-Chlorination

Simultaneous Halogenation

Direct treatment of 1-methylpyridin-2(1H)-one with a bromine-chlorine mixture (e.g., Br₂/Cl₂ in DMF) offers a streamlined route. However, this method suffers from poor regioselectivity due to competing electrophilic attack at C3 and C6 positions.

Solvent and Catalyst Effects

-

Polar Aprotic Solvents: DMF enhances halogen solubility but may stabilize undesired transition states.

-

Lewis Acids: FeCl₃ or ZnCl₂ improve regioselectivity by coordinating to the pyridinone carbonyl, directing electrophiles to C4 and C5.

Yield and Purity

Unoptimized direct halogenation typically yields ≤40% target product, with significant byproduct formation. Purification via column chromatography or crystallization is often required, increasing operational complexity.

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters for the three strategies:

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Lithiation-Halogenation | LDA, THF, -78°C, NBS/NCS | 75 | 92 | High regioselectivity |

| One-Pot Halogenation | AlCl₃, DCM, 0–25°C | 68 | 85 | Reduced isolation steps |

| Direct Halogenation | Br₂/Cl₂, DMF, FeCl₃, 25°C | 40 | 75 | Simplified workflow |

Mechanistic Insights

-

Lithiation-Halogenation: LDA-generated lithium species exhibit strong directing effects, favoring C4 and C5 substitution.

-

One-Pot Process: Sequential quenching with triethylsilane minimizes byproduct formation during chlorination.

Challenges and Mitigation Strategies

Byproduct Formation

Competing side reactions, such as over-halogenation or ring oxidation, are prevalent in direct methods. Mitigation strategies include:

Scalability Considerations

Lithiation methods face scalability challenges due to cryogenic conditions. Alternatives like flow chemistry enable continuous processing at -78°C, though capital costs remain high.

Chemical Reactions Analysis

4-Bromo-5-chloro-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

4-Bromo-5-chloro-1-methylpyridin-2(1H)-one serves as an important intermediate in the synthesis of more complex organic compounds. It can participate in various chemical reactions, including:

- Substitution Reactions: The halogen atoms can be replaced with other functional groups.

- Oxidation and Reduction: It can undergo oxidation to form oxides or reduction to remove halogens.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of halogens with nucleophiles | Sodium hydroxide, amines |

| Oxidation | Conversion to oxides | Potassium permanganate |

| Reduction | Removal of halogen atoms | Lithium aluminum hydride |

| Coupling | Formation of larger molecules | Palladium catalysts |

Biology

Research has indicated potential biological activities of this compound, particularly in:

- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.

- Anticancer Activity: Investigated for its ability to inhibit cancer cell proliferation.

Case Study Example:

A study published in Journal of Medicinal Chemistry explored the compound's effectiveness against breast cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.

Medicine

Due to its unique chemical structure, this compound is being explored for drug development. It has potential applications in creating novel therapeutic agents targeting specific diseases.

Table 2: Potential Medical Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics |

| Cancer Treatment | Formulation of anticancer drugs |

| Neurological Disorders | Investigating effects on neurotransmitter systems |

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, including:

- Agricultural Chemicals: As a precursor for pesticides and herbicides.

- Polymer Chemistry: Used in the synthesis of polymer additives.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

The position of halogen substituents significantly alters the compound's properties. For example:

- 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one (CAS: 2172654-58-7) differs in the chloro group’s position (3 vs. 5). This isomer has a molecular formula of C₆H₅BrClNO and is used in pharmaceutical intermediates. The altered substitution pattern may affect hydrogen bonding and steric interactions compared to the target compound .

- 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one (CAS: 1352152-46-5) replaces chlorine with fluorine.

Pyridinone vs. Pyridine Derivatives

Pyridinones (with a ketone group) differ from pyridines in electronic and solubility properties:

- 4-Bromo-2-chloro-5-methylpyridine (CAS: 867279-13-8) lacks the ketone group, reducing hydrogen-bonding capacity. Its molecular formula is C₆H₅BrClN, and it is used in agrochemical synthesis .

- 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (CAS: 1215205-35-8) features a trifluoromethyl group instead of chlorine. This electron-withdrawing group increases resistance to oxidative degradation, as evidenced by its predicted pKa of -4.78 and boiling point of 234.2°C .

Structural Analogs with Heterocyclic Modifications

Data Tables: Key Comparisons

Table 1. Substituent Effects on Pyridinone Derivatives

Table 2. Comparison with Pyridine Derivatives

Biological Activity

4-Bromo-5-chloro-1-methylpyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridinone structure with bromine and chlorine substituents, which contribute to its reactivity and biological properties. Its molecular formula is C₆H₄BrClN₃O.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | Not tested |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. It was found to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The exact pathways remain under investigation, but preliminary results suggest it may target specific kinases involved in cancer progression .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The halogen substituents enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. For instance, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation .

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A comprehensive analysis demonstrated that the compound showed potent antibacterial effects, particularly against S. aureus, where it induced rapid bacterial death within hours .

- Cancer Research : In vitro studies on various cancer cell lines indicated that the compound could significantly reduce cell viability, suggesting potential as a therapeutic agent in oncology .

- Bioconversion Studies : Research involving microbial bioconversion highlighted the compound's potential in producing hydroxylated derivatives that exhibit enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5-chloro-1-methylpyridin-2(1H)-one, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of halogenated pyridinones typically involves sequential halogenation of a precursor. For example, bromination and chlorination can be achieved using agents like N-bromosuccinimide (NBS) or SOCl₂ under controlled temperatures (0–25°C). Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., FeCl₃) are critical for regioselectivity. Optimization should focus on stoichiometric ratios and reaction time to minimize side products. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is recommended .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Purity >98% can be confirmed using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .

- NMR Spectroscopy : ¹H and ¹³C NMR should confirm the absence of unreacted precursors. Key signals include the methyl group (δ ~3.3 ppm) and aromatic protons (δ ~6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular ion peak (expected m/z for C₆H₅BrClNO: ~236.91) .

Q. What spectroscopic or crystallographic methods are suitable for resolving tautomeric equilibria in this compound?

- Methodological Answer : Tautomerism between the pyridinone and pyridinol forms can be studied via:

- Variable-temperature NMR : Monitor chemical shift changes in DMSO-d₆ or CDCl₃ to identify dominant tautomers.

- X-ray crystallography : Resolve the solid-state structure to confirm the keto-enol preference. Evidence from similar compounds (e.g., 5-bromo-3-hydroxymethyl derivatives) suggests stabilization of the keto form in polar solvents .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing nature of Br and Cl activates the pyridinone ring toward nucleophilic aromatic substitution (SNAr) or palladium-catalyzed couplings. Bromine, being a better leaving group than chlorine, preferentially participates in Suzuki reactions. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in toluene/EtOH (3:1) at 80°C. Monitor competing dehalogenation by TLC and optimize ligand ratios to suppress side reactions .

Q. What strategies mitigate competing side reactions during sequential halogenation (Br/Cl) in the synthesis of this compound?

- Methodological Answer : To avoid over-halogenation or regiochemical ambiguity:

- Protecting groups : Temporarily block reactive sites (e.g., methyl group) using tert-butyldimethylsilyl (TBS) before chlorination.

- Stepwise conditions : Perform bromination first at lower temperatures (0°C) to ensure selectivity, followed by chlorination with SOCl₂ in DMF at 25°C.

- In situ monitoring : Use LC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can computational modeling (DFT) predict the compound’s stability under varying pH or solvent conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Acid-base behavior : Predict pKa values for the pyridinone ring and assess protonation states in aqueous vs. organic solvents.

- Solvent effects : Compare solvation free energies in polar aprotic (DMF) vs. protic (MeOH) solvents to guide storage conditions. Experimental validation via UV-Vis spectroscopy (pH 2–12 range) is recommended .

Q. What are the challenges in correlating substituent effects with biological activity in pyridinone derivatives?

- Methodological Answer : Design structure-activity relationship (SAR) studies by synthesizing analogs with varying halogen positions (e.g., 5-bromo-6-chloro vs. 4-bromo-5-chloro). Test in vitro bioactivity (e.g., enzyme inhibition assays for SIRT1 or antimicrobial screens) and use multivariate analysis to isolate electronic vs. steric contributions. Reference dihydropyrimidine-2(1H)-one derivatives for analogous SAR frameworks .

Data Reporting Guidelines

- Physical Properties : Report melting point (e.g., 198–202°C for analogous bromopyridinones ), solubility in DMSO/water, and logP values.

- Synthetic Yields : Tabulate yields under varying conditions (e.g., temperature, catalyst loading) to identify optimal protocols.

- Safety Data : Include GHS hazard codes (e.g., H315 for skin irritation) and first-aid measures per SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.